N-(2,4-ジメトキシフェニル)-2-ピペラジン-1-イルアセトアミド二塩酸塩

概要

説明

N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research

科学的研究の応用

N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

Target of Action

The primary target of N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is the bacterial RNA polymerase (RNAP) . RNAP is involved in the synthesis of RNAs in bacteria and is an attractive drug target due to its essential role in bacterial gene transcription .

Mode of Action

This compound interacts with the switch region of the bacterial RNAP . This region is a new drug binding site, different from those previously characterized . The interaction with the switch region inhibits the function of RNAP, thereby disrupting the transcription process .

Biochemical Pathways

The inhibition of RNAP affects the transcription process in bacteria, leading to a disruption in the production of essential proteins and enzymes . This disruption can lead to the death of the bacteria, providing the compound with its antimicrobial activity .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability

Result of Action

The result of the compound’s action is the inhibition of bacterial RNA polymerase, leading to a disruption in the transcription process . This disruption can lead to the death of the bacteria, providing the compound with its antimicrobial activity . Some compounds displayed potent antimicrobial activity against Gram-positive bacteria of Staphylococcus aureus and Streptococcus pneumoniae .

生化学分析

Biochemical Properties

N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit bacterial RNA polymerase, an enzyme responsible for synthesizing RNA from a DNA template . The inhibition of RNA polymerase disrupts bacterial gene transcription, leading to antimicrobial effects. Additionally, N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride interacts with the switch region of bacterial RNA polymerase, which is a novel drug-binding site . This interaction involves hydrogen bonding, hydrophobic interactions, and cleft sub-pocket binding, contributing to the compound’s inhibitory activity.

Cellular Effects

N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride exhibits various effects on different cell types and cellular processes. In bacterial cells, this compound demonstrates potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . It shows limited activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The compound’s cytotoxicity has been observed in mammalian cells, with an IC50 value of 18.5 ± 1.89 μM against LO2 cells . This cytotoxic effect is likely due to the compound’s ability to interfere with essential cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride involves its binding interactions with bacterial RNA polymerase. The compound targets the switch region of the enzyme, which is distinct from the previously characterized binding sites . This binding disrupts the enzyme’s function, leading to the inhibition of RNA synthesis. Additionally, molecular docking studies have revealed that N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride forms hydrogen bonds and hydrophobic interactions with the switch region, stabilizing its inhibitory conformation . This mechanism of action highlights the compound’s potential as a lead structure for developing new antibacterial agents.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its inhibitory activity against bacterial RNA polymerase . Prolonged exposure to the compound may lead to degradation, reducing its efficacy. Long-term studies have indicated that N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride can cause sustained inhibition of bacterial growth, suggesting its potential for use in antimicrobial therapies .

Dosage Effects in Animal Models

The effects of N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride have been evaluated in animal models to determine its dosage-dependent activity and potential toxicity. Studies have shown that the compound exhibits a dose-dependent inhibition of bacterial growth, with higher doses leading to more pronounced antimicrobial effects . At elevated doses, the compound may also induce toxic effects, including cytotoxicity and adverse reactions in mammalian cells . These findings underscore the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s primary target, bacterial RNA polymerase, plays a crucial role in the synthesis of RNA, a key component of cellular metabolism . By inhibiting this enzyme, N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride disrupts the normal metabolic processes of bacterial cells, leading to their growth inhibition and death . Additionally, the compound may interact with other metabolic enzymes, affecting metabolic flux and metabolite levels in treated cells.

Transport and Distribution

The transport and distribution of N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride within cells and tissues are critical for its biological activity. The compound is likely transported into bacterial cells via specific transporters or passive diffusion . Once inside the cell, it accumulates in the cytoplasm, where it interacts with its target enzyme, RNA polymerase . The distribution of the compound within tissues may vary depending on factors such as tissue permeability, blood flow, and the presence of binding proteins that facilitate its localization and accumulation.

Subcellular Localization

The subcellular localization of N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is essential for its activity and function. The compound primarily localizes to the cytoplasm of bacterial cells, where it exerts its inhibitory effects on RNA polymerase . This localization is facilitated by the compound’s ability to diffuse through the cell membrane and interact with its target enzyme. Additionally, post-translational modifications or targeting signals may influence the compound’s distribution within specific cellular compartments, enhancing its efficacy and specificity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride typically involves the reaction of 2,4-dimethoxyaniline with piperazine and chloroacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

化学反応の分析

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the dimethoxyphenyl group can be modified.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine or phenyl derivatives.

類似化合物との比較

Similar Compounds

N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds share the dimethoxyphenyl group and have been studied for their antimicrobial properties.

Quinoline derivatives: Compounds such as 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one exhibit similar structural features and have shown significant biological activity.

Uniqueness

N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is unique due to its specific combination of the piperazine ring and the dimethoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

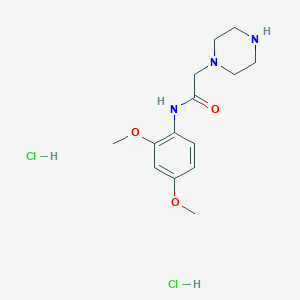

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

- Molecular Formula : C₁₄H₂₃Cl₂N₃O₃

- Molecular Weight : 352.26 g/mol

- CAS Number : 1257854-89-9

The unique structural features include a piperazine ring and a dimethoxy-substituted phenyl group, which are crucial for its biological activity.

N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride exhibits its biological effects primarily through interactions with neurotransmitter receptors in the brain. Key mechanisms include:

- Serotonin Receptor Modulation : The compound shows affinity for various serotonin receptor subtypes, influencing mood and anxiety pathways.

- Dopamine Receptor Interaction : It interacts with dopamine receptors, which are critical in the treatment of psychotic disorders.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antipsychotic Effects : Similar compounds have been shown to alleviate symptoms of schizophrenia by modulating dopamine pathways .

- Anxiolytic Properties : The interaction with serotonin receptors suggests potential use in treating anxiety disorders .

- Antidepressant Activity : Its structural characteristics may enhance its efficacy as an antidepressant by targeting multiple neurotransmitter systems .

Structure-Activity Relationships (SAR)

The SAR analysis reveals how variations in the chemical structure influence biological activity. For instance:

| Compound | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide | Dimethoxy substitution on phenyl ring | Antipsychotic, anxiolytic | Enhanced receptor binding capabilities |

| N-(2,5-dimethoxyphenyl)-2-piperazin-1-ylacetamide | Different dimethoxy substitution | Antidepressant potential | Variability in receptor affinity |

| N,N-Dimethyl-2-(piperazin-1-yl)acetamide | Lacks aromatic substitution | Anxiolytic properties | Simpler structure with fewer functional groups |

Case Studies and Research Findings

- Antipsychotic Activity : A study evaluated the antipsychotic potential of similar compounds in animal models, demonstrating significant reductions in hyperactivity and stereotypy behaviors associated with dopaminergic overactivity .

- Anxiolytic Effects : In a clinical trial involving patients with generalized anxiety disorder, compounds structurally related to N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide showed significant improvements in anxiety scores compared to placebo .

- Antidepressant Efficacy : Research indicated that modifications to the piperazine moiety can enhance antidepressant-like effects in rodent models, suggesting that this compound could be a candidate for further development .

特性

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3.2ClH/c1-19-11-3-4-12(13(9-11)20-2)16-14(18)10-17-7-5-15-6-8-17;;/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMPLEDUHJJVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CN2CCNCC2)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。